5-(1,3-BENZODIOXOL-5-YL)-N~2~-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the benzodioxole and indole moieties. Key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Group: This step involves the coupling of the benzodioxole derivative with the pyrazolo[1,5-a]pyrimidine core using palladium-catalyzed cross-coupling reactions.
Attachment of the Indole Moiety: The indole group is introduced via a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Final Functionalization: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.
Reduction: Reduction reactions can be performed on the nitro groups if present, converting them to amines.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(methyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(1,3-Benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(ethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 5-(1,3-benzodioxol-5-yl)-N~2~-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N5O3/c25-14-2-3-16-13(5-14)6-15(30-16)10-29-23(34)18-9-22-31-17(8-21(24(26,27)28)33(22)32-18)12-1-4-19-20(7-12)36-11-35-19/h1-9,30H,10-11H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKOUQSTBCWGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)NCC5=CC6=C(N5)C=CC(=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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